molecular formula C18H21N3O2S B2717001 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide CAS No. 1396858-46-0

4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide

Cat. No.: B2717001
CAS No.: 1396858-46-0
M. Wt: 343.45
InChI Key: BMPSSUVDNIKGFS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the public domain .

Scientific Research Applications

Heterocyclic Synthesis

  • Thiophenylhydrazonoacetates, related to the thiophene moiety in the compound, are utilized in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, which have applications in pharmaceuticals and materials science (Mohareb et al., 2004).

Anti-Acetylcholinesterase Activity

  • Piperidine derivatives, similar in structure to the given compound, have been synthesized for their anti-acetylcholinesterase (anti-AChE) activity. This is significant in the treatment of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Metal Complexes and Antibacterial Activity

  • Metal complexes of new benzamides (similar to the given compound) exhibit significant antibacterial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Khatiwora et al., 2013).

Antiprion Activity

  • Certain benzamide derivatives, structurally related to the compound , have been synthesized and evaluated as potential therapeutic agents against prion diseases, which are fatal neurodegenerative disorders (Fiorino et al., 2012).

Antimicrobial Resistance

  • Substituted benzothiazoles, related to the structure of the compound, have been synthesized and evaluated for their docking properties and antimicrobial activity. This is crucial in addressing the global health problem of antimicrobial resistance (Anuse et al., 2019).

Neuroleptic Properties

  • Piperidine-based compounds have been explored for their neuroleptic activities, suggesting potential applications in psychiatric treatment (Sato et al., 1978).

Histone Deacetylase Inhibition

  • Some benzamide derivatives have shown promise as selective histone deacetylase inhibitors, which are relevant in cancer treatment and epigenetic research (Zhou et al., 2008).

Antibacterial and Antifungal Activities

  • Novel benzothiazole and pyrazole derivatives, related to the given compound, have been synthesized and evaluated for their antimicrobial activities, important in developing new treatments for bacterial and fungal infections (Gouda et al., 2010).

Serotonin 4 Receptor Agonism

  • Piperidine-based benzamide derivatives have been investigated for their effects on gastrointestinal motility, acting as serotonin 4 receptor agonists. This has implications in treating gastrointestinal disorders (Sonda et al., 2004).

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

4-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c19-18(23)14-3-5-15(6-4-14)20-17(22)12-21-9-7-13(8-10-21)16-2-1-11-24-16/h1-6,11,13H,7-10,12H2,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPSSUVDNIKGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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